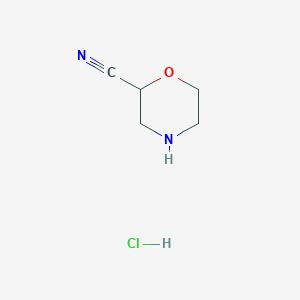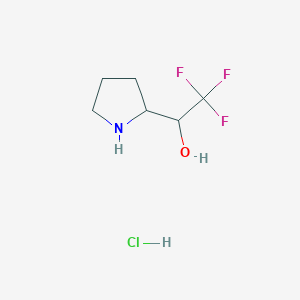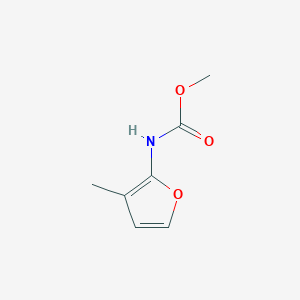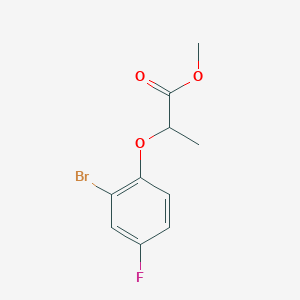
(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine
Overview
Description
“(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine” is a chemical compound with the molecular formula C8H10F2N2 . It belongs to the family of substituted amines.
Molecular Structure Analysis
The molecular weight of “(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine” is 172.18 g/mol . The exact structure is not provided in the available resources.Relevant Papers One relevant paper titled “Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons” discusses the synthesis of substituted pyridines, which could potentially include "(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine" .
Scientific Research Applications
Coordination Polymers and Supramolecular Architectures
- Helical Silver(I) Coordination Polymers : A study by Zhang et al. (2013) demonstrates the synthesis of helical silver(I) coordination polymers using bis(pyridyl) ligands, closely related to (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine. These polymers have potential applications in materials science due to their unique structural properties (Zhang et al., 2013).
- Supramolecular Architectures : Zhang et al. (2013) also explored the self-assembly of flexible bis(pyridyl) molecules, similar in structure to the compound , with various inorganic acids. This led to the formation of salts with diverse non-covalent bonding interactions, crucial in the development of advanced supramolecular systems (Zhang et al., 2013).
Catalysis and Chemical Synthesis
- Catalyst-Free Domino Reaction : Zhao et al. (2020) reported a catalyst-free domino reaction involving a compound structurally similar to (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine. This method is significant for the synthesis of various organic compounds, highlighting its potential in chemical synthesis (Zhao et al., 2020).
- Synthesis of Ruthenium(II) Complexes : Research by Gómez et al. (2006) involved the synthesis of Ruthenium(II) complexes using bidentate ligands akin to (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine. These complexes are crucial in catalysis and the study of oxidation reactions (Gómez et al., 2006).
Sensor Development and Environmental Applications
- Fluorescent Sensor for Metal Ions : Zheng et al. (2016) developed a bis(pyridine-2-ylmethyl)amine derivative, similar to the compound , as a sensor for detecting metal ions. This has applications in environmental monitoring and biomedical research (Zheng et al., 2016).
Medicinal Chemistry and Drug Development
- Synthesis of Protein Kinase Inhibitors : Rageot et al. (2019) demonstrated the synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate structurally related to the compound , for developing protein kinase inhibitors. This has potential implications in the development of new therapeutics (Rageot et al., 2019).
Biochemical Research
- Antimalarial Activity : Abu Ali et al. (2016) synthesized a compound using a ligand structurally similar to (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine and tested its antimalarial activity. This indicates its potential use in biochemical research focused on malaria (Abu Ali et al., 2016).
properties
IUPAC Name |
2,2-difluoro-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c9-8(10)6-12-5-7-2-1-3-11-4-7/h1-4,8,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQAMADABUKNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1422462.png)



![2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide](/img/structure/B1422468.png)

![5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1422471.png)

![4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1422474.png)
![2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B1422475.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B1422480.png)
![2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422484.png)
![[1-(Methylamino)cyclopentyl]methanol](/img/structure/B1422485.png)